5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester
Description
This compound (CAS: 845617-21-2) is a benzoic acid derivative with a methyl ester group at the carboxyl position. Its structure includes:
- An (R)-configured 2,2,2-trifluoro-1-methylethyloxy group at the 2-position, introducing stereochemical specificity and trifluoromethyl-induced hydrophobicity.
The compound is marketed as a specialty chemical for research applications, with commercial availability noted in small to mid-scale quantities (e.g., 50 mg to 500 mg) .
Properties
IUPAC Name |
methyl 5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQZAHQFKJQSQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148413 | |
| Record name | Methyl 5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845617-21-2 | |
| Record name | Methyl 5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Starting Material: Begin with 2-hydroxybenzoic acid (salicylic acid) as the starting material.
Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) under controlled conditions.
Methylation: Convert the hydroxyl group to a methoxy group using methanol in the presence of an acid catalyst.
Sulfonylation: Introduce the methanesulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Esterification: Finally, esterify the carboxylic acid group with methanol using a catalyst like sulfuric acid or an acid anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methyl group on the methanesulfonyl can be oxidized to a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: 5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid.
Reduction: 5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester serves as a significant pharmaceutical intermediate in the synthesis of various therapeutic agents. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in designing drugs targeting specific biological pathways.
Anti-inflammatory Agents
Research indicates that derivatives of this compound have shown promise as anti-inflammatory agents. Studies have demonstrated that modifications to the benzoic acid structure can yield compounds with enhanced efficacy against inflammatory conditions by inhibiting specific enzymes involved in inflammatory pathways .
Anticancer Research
The compound's structural features may also contribute to developing anticancer therapies. Preliminary studies suggest that it could interfere with cancer cell proliferation mechanisms, although further research is required to elucidate its exact mechanisms of action .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in polymer chemistry to create fluorinated polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can improve properties such as hydrophobicity and mechanical strength .
Coatings and Adhesives
Due to its chemical stability and unique properties, it can also be used in formulating advanced coatings and adhesives that require high-performance characteristics under various environmental conditions.
Case Studies
-
Synthesis of Anti-inflammatory Compounds
A study investigated the synthesis of several derivatives based on this compound aimed at developing new anti-inflammatory drugs. The research focused on modifying the methyl ester group to enhance solubility and bioavailability in vivo. The results indicated a significant reduction in inflammation markers in animal models . -
Fluorinated Polymer Development
Another case study highlighted the use of this compound in creating a new class of fluorinated polymers. These polymers exhibited superior resistance to solvents and thermal degradation compared to traditional materials, making them suitable for aerospace and automotive applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, applications, and commercial aspects of the target compound with analogs identified in the evidence:
Key Structural and Functional Insights:
Stereochemical Specificity :
- The R-isomer (target compound) and S-isomer () differ in spatial arrangement, which could influence interactions with biological targets (e.g., enzymes or receptors). Enantiopure synthesis is critical for agrochemical efficacy .
Sulfonyl Group Variations: Methylsulfonyl (target) vs. sulfonamide () vs. aminosulfonyl ():
Agrochemical Relevance: The target compound shares a sulfonyl moiety with triflusulfuron methyl ester (), a known ALS inhibitor. However, the absence of a triazine ring in the target suggests divergent mechanisms of action .
Synthetic Pathways :
- Synthesis of sulfonamide derivatives (e.g., ) involves coupling sulfonyl chlorides with amines, while the target compound’s ether-linked trifluoroethoxy group likely requires stereoselective alkylation .
Biological Activity
5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester (CAS Number: 845617-21-2) is a synthetic compound that has garnered interest in various fields of biological and chemical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFOS
- Molecular Weight : 326.29 g/mol
- Density : 1.3 g/cm³
- Boiling Point : Approximately 422.8 °C at 760 mmHg
- LogP : 2.37
These properties indicate that the compound may have significant stability and solubility characteristics, which are crucial for its biological interactions.
The biological activity of this compound is primarily associated with its potential effects on cellular pathways:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory activities, potentially inhibiting pro-inflammatory cytokines.
- Cellular Proliferation Modulation : Research indicates that similar compounds can influence cell cycle progression and apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or structurally similar analogs:
- In Vitro Studies on Cancer Cell Lines :
- Inflammation Models :
- Antioxidant Studies :
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
